molecular formula C6H10O5 B041925 Dimethyl diglycolate-d4 CAS No. 1107650-54-3

Dimethyl diglycolate-d4

Cat. No. B041925
M. Wt: 166.16 g/mol
InChI Key: KUCRTUQUAYLJDC-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl diglycolate-d4 is a deuterated form of dimethyl diglycolate, which is a colorless liquid with a mild odor. It is used as a solvent in various industrial applications, including paint and coating formulations, as well as in the production of cosmetics and personal care products. Dimethyl diglycolate-d4 is a labeled compound that is used in scientific research, particularly in the field of pharmacology and toxicology.

Mechanism Of Action

The mechanism of action of dimethyl diglycolate-d4 is not fully understood. However, it is believed to act as a solvent and a dispersant, which allows it to penetrate biological membranes and interact with cellular components. It may also affect the expression of genes and proteins that are involved in cellular signaling and metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of dimethyl diglycolate-d4 are not well characterized. However, it is known to be metabolized in the liver and excreted in the urine. It may also affect the function of certain enzymes and transporters that are involved in drug metabolism and excretion.

Advantages And Limitations For Lab Experiments

Dimethyl diglycolate-d4 is a useful tool for researchers who are interested in studying the metabolism and excretion of dimethyl diglycolate. It is a labeled compound that can be easily detected and quantified using mass spectrometry or other analytical techniques. However, there are some limitations to its use. For example, it may not accurately reflect the metabolism and excretion of dimethyl diglycolate in humans, as animal models may not fully represent human physiology.

Future Directions

There are several future directions for research on dimethyl diglycolate-d4. One area of interest is the development of new analytical techniques for the detection and quantification of dimethyl diglycolate and its metabolites. Another area of interest is the study of the cellular and molecular mechanisms of action of dimethyl diglycolate and its potential use as a therapeutic agent. Additionally, there is a need for more research on the toxicity and safety of dimethyl diglycolate, particularly in human subjects.

Synthesis Methods

Dimethyl diglycolate-d4 is synthesized by the reaction of dimethyl diglycolate with deuterium oxide (D2O) in the presence of a deuterated catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. The deuterium atoms in dimethyl diglycolate-d4 replace the hydrogen atoms in the original compound, resulting in a labeled compound that can be used in scientific research.

Scientific Research Applications

Dimethyl diglycolate-d4 is used as a labeled compound in scientific research, particularly in the field of pharmacology and toxicology. It is used to study the metabolism and excretion of dimethyl diglycolate in vivo and in vitro. It is also used to study the toxicity and pharmacokinetics of dimethyl diglycolate in animal models and in human subjects. Dimethyl diglycolate-d4 is a useful tool for researchers who are interested in understanding the biological effects of dimethyl diglycolate and its potential use as a therapeutic agent.

properties

CAS RN

1107650-54-3

Product Name

Dimethyl diglycolate-d4

Molecular Formula

C6H10O5

Molecular Weight

166.16 g/mol

IUPAC Name

methyl 2,2-dideuterio-2-(1,1-dideuterio-2-methoxy-2-oxoethoxy)acetate

InChI

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2

InChI Key

KUCRTUQUAYLJDC-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OC)OC([2H])([2H])C(=O)OC

SMILES

COC(=O)COCC(=O)OC

Canonical SMILES

COC(=O)COCC(=O)OC

synonyms

Dimethyl Oxydiacetate-d4;  Acetic Acid, Oxydi-dimethyl Ester (8CI)-d4;  Diglycolic Acid, Dimethyl Ester (6CI,7CI)-d4;  Dimethyl 2,2’-Oxybisacetate-d4;  Dimethyl 2,2’-Oxydiacetate-d4; _x000B_2,2’-Oxybisacetic Acid-d4

Origin of Product

United States

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